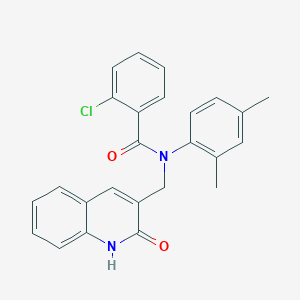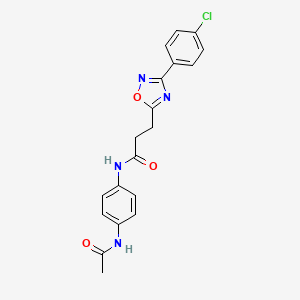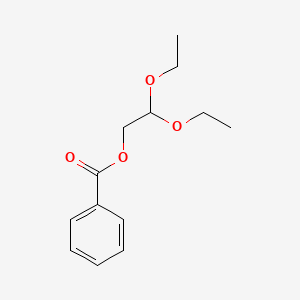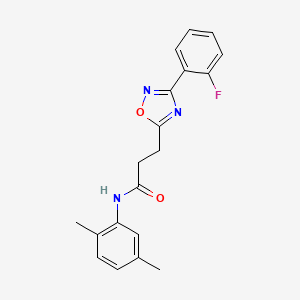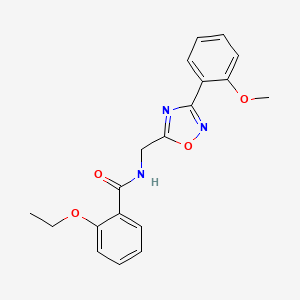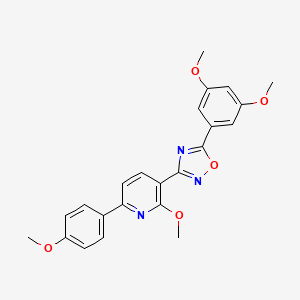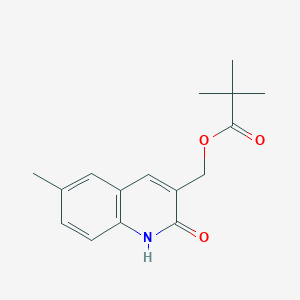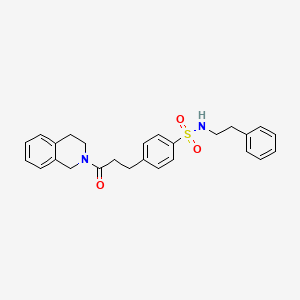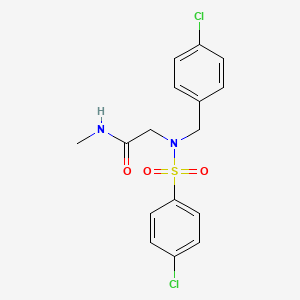
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, also known as CCMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCMS has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. The inhibition of these pathways by 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide results in the reduction of inflammation and cancer cell growth.
Biochemical and Physiological Effects
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to have several biochemical and physiological effects. In animal models, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to reduce inflammation and oxidative stress, as well as improve glucose tolerance and insulin sensitivity. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to reduce tumor growth and metastasis in animal models of cancer. These effects suggest that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has potential therapeutic applications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has several advantages for lab experiments. It is a stable compound with high purity and high yield, making it a feasible compound for scientific research. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to be non-toxic in animal models, indicating that it has a low risk of adverse effects. However, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to test its efficacy. Additionally, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of how 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide exerts its anti-inflammatory and anti-cancer effects. Another direction is to test the efficacy of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide in clinical trials for the treatment of various diseases, including cancer and arthritis. Additionally, the development of new derivatives of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide with improved solubility and efficacy may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride, resulting in the formation of 4-chloro-N-(4-chlorobenzyl)benzenesulfonamide. The second step involves the reaction of the previously synthesized compound with N-methylacetamide, resulting in the formation of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide. The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been optimized to yield high purity and high yield, making it a feasible compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to exhibit anti-inflammatory and anti-cancer properties, making it an attractive candidate for the development of new drugs. Inflammation is a key component of many diseases, including cancer, arthritis, and cardiovascular disease. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In vitro studies have shown that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19-16(21)11-20(10-12-2-4-13(17)5-3-12)24(22,23)15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCAFRGGCPOLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


